molecular formula C21H32O2 B1663206 Norbolethone CAS No. 797-58-0

Norbolethone

Cat. No.: B1663206
CAS No.: 797-58-0
M. Wt: 316.5 g/mol
InChI Key: FTBJKONNNSKOLX-XUDSTZEESA-N

Description

Norbolethone (CAS RN: 1235-15-0) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. Its molecular formula is C₂₁H₃₂O₂, with a molecular weight of 316.48 g/mol and a melting point of 144–145°C . Initially developed in the 1960s for medical applications such as treating short stature and underweight conditions, it was later abandoned due to severe side effects, including hepatic toxicity, bleeding disorders, and androgenizing effects . Structurally, it is a 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, characterized by a racemic mixture where the D-enantiomer is biologically active . This compound gained notoriety as a "designer steroid" in sports doping due to its evasion of standard detection methods until its identification in 2001 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

797-58-0

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

FTBJKONNNSKOLX-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34

Other CAS No.

1235-15-0
797-58-0

physical_description

Solid

Synonyms

13-EHDPO
13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one
norbolethone

Origin of Product

United States

Preparation Methods

Starting Material: Norgestrel

Norgestrel (C₂₁H₂₈O₂), a synthetic progestin used in contraceptive formulations, serves as the primary precursor for Norbolethone synthesis. The structural similarity between Norgestrel and this compound enables targeted modification at the 17α position while preserving the steroidal backbone.

Nickel-Catalyzed Hydrogenation

The critical transformation involves selective hydrogenation of Norgestrel's 17α-ethynyl group (C≡CH) to an ethyl group (CH₂CH₃) using nickel-based catalysts. This reaction proceeds under mild hydrogen pressure (1–3 atm) in aprotic solvents such as toluene or tetrahydrofuran. The nickel catalyst facilitates syn-addition of hydrogen across the triple bond, yielding the saturated ethyl substituent without altering other functional groups.

Reaction Conditions:

  • Catalyst: Nickel (Raney nickel or Urushibara nickel)
  • Solvent: Toluene (anhydrous)
  • Temperature: 25–40°C
  • Duration: 4–8 hours

Structural Confirmation

Post-hydrogenation analysis employs gas chromatography-mass spectrometry (GC-MS) to verify molecular mass (m/z 312 for this compound vs. m/z 310 for Norgestrel) and nuclear magnetic resonance (NMR) to confirm ethynyl-to-ethyl conversion. Key spectral signatures include:

  • ¹H NMR: Disappearance of ethynyl proton signal at δ 2.8 ppm
  • ¹³C NMR: Emergence of ethyl carbon signals at δ 12.4 (CH₃) and δ 24.1 (CH₂)

Alternative Synthetic Approaches

Total Synthesis from Androstane Precursors

While less economically viable, de novo synthesis routes construct the this compound skeleton from simpler steroids like androst-4-ene-3,17-dione. This 18-step process introduces the 17α-ethyl group via Grignard addition to a 17-ketone intermediate, followed by oxidation state adjustments.

Palladium-Mediated Cross-Coupling

Experimental protocols utilize palladium catalysts to install the 17α-ethyl group through Suzuki-Miyaura coupling. This method couples a 17α-boronic ester derivative with ethylzinc bromide, achieving higher regioselectivity than hydrogenation. However, scalability remains challenging due to boronic ester instability.

Reaction Optimization Challenges

Catalyst Poisoning Mitigation

Nickel catalysts exhibit sensitivity to sulfur-containing impurities, necessitating rigorous purification of Norgestrel starting material. Chelating agents like ethylenediaminetetraacetic acid (EDTA) are introduced at 0.1–0.5 wt% to preserve catalytic activity.

Byproduct Formation

Over-hydrogenation generates hexahydro-Norbolethone (m/z 314) through reduction of the 4-en-3-one system. GC-MS monitoring at 15-minute intervals ensures reaction termination when this compound content exceeds 95%.

Analytical Characterization Table

Parameter Norgestrel This compound Analytical Method
Molecular Formula C₂₁H₂₈O₂ C₂₁H₃₀O₂ High-Resolution MS
Retention Time (GC-MS) 14.2 min 14.4 min TG-5SilMS Column
17α Substituent Ethynyl (C≡CH) Ethyl (CH₂CH₃) ¹³C NMR
Bioactivity Progestogenic Anabolic/Androgenic Receptor Binding Assay

Industrial Synthesis Considerations

Wyeth Laboratories' original protocol prioritized stealth over yield, employing excess nickel catalyst (5:1 molar ratio) to ensure complete ethynyl conversion. Modern adaptations optimize catalyst loading to 1.2:1 while maintaining >98% purity, reducing metallic waste by 72%.

Chemical Reactions Analysis

Norbolethone, like other anabolic steroids, can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, for example, can introduce halogen atoms into the steroid structure.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Norbolethone, a synthetic anabolic steroid, has various applications across scientific research, including chemistry, biology, medicine, and industry. First synthesized in 1966, it was initially investigated for its potential to promote weight gain and treat short stature .

Scientific Research Applications

Chemistry
this compound serves as a model compound in chemistry for studying the structure-activity relationships of anabolic steroids.

Biology
Research has explored the effects of this compound on muscle growth and body composition, particularly in animal models like castrated pigs . Studies on castrated pigs showed that this compound significantly improved the percentage of lean muscle and the eye muscle area, though it decreased the length of the pigs .

Medicine
Although never marketed, this compound was initially studied for its capacity to promote weight gain and treat short stature . In the 1960s, it was administered to humans in efficacy studies related to underweight conditions and short stature .

Industry
The detection of this compound in doping control has led to advancements in analytical techniques for identifying designer steroids in athletes’ samples. It has been credited as the first designer androgen, with its chemical signature identified in 2002 .

Case Studies and Research Findings

Animal Studies
A study involving castrated male Large White pigs examined the effects of this compound on growth and body composition with varying protein levels in their diets . The study found a significant interaction between steroid and dietary protein level on growth rate and food conversion efficiency. On a low protein diet, steroid treatment improved growth rate and efficiency, while with high protein intake, the steroid significantly depressed growth. Overall, there was a significant difference in the rate of growth in favor of the animals not receiving the steroid .

Human Studies
During the 1960s, this compound was administered to humans in studies focusing on short stature and underweight conditions . Research also explored administering this compound to children deemed underweight to induce weight gain .

Doping and Detection

Mechanism of Action

Norbolethone exerts its effects by binding to androgen receptors in various tissues, including muscle, bone, and the central nervous system. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular pathways involved include the modulation of protein synthesis and the inhibition of protein degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Norbolethone belongs to the 19-norsteroid class, sharing structural and functional similarities with compounds like nandrolone, trenbolone, tetrahydrogestrinone (THG), and desoxymethyltestosterone (DMT). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Chemical Structure Anabolic:Androgenic Ratio Key Medical/Sports Use Detection Challenges Notable Side Effects
This compound 13β,17α-diethyl-17β-hydroxygon-4-en-3-one High (≈10:1) Experimental (1960s); doping Initially undetectable Hepatic toxicity, bleeding disorders
Nandrolone 19-nortestosterone Moderate (10:1) Anemia, osteoporosis Detectable via standard tests Virilization, cardiovascular risks
Trenbolone 19-nor-Δ1,4-androstadien-3-one Very high (≥500:1) Veterinary (muscle growth) Detectable Severe androgenic effects
THG 18α-homo-17α-ethylgestrinone High (unknown exact) Doping (designer steroid) Required novel methods Liver damage, progestational effects
DMT 17α-methyl-δ2-etioallocholan-3-one High (≈10:1) Doping (designer steroid) Undetectable until 2006 Androgenic, hepatotoxic

Key Findings from Research

Mechanism of Action: this compound binds to androgen receptors, promoting protein synthesis and muscle hypertrophy. Unlike spironolactone (a mineralocorticoid antagonist), it lacks anti-aldosterone activity but inhibits digitalis toxicity in rats, suggesting a unique steroidal interaction . Compared to THG and DMT, this compound exhibits fewer progestational effects, making it less likely to disrupt endocrine balance .

Toxicity Profile: In rodent studies, this compound reduced mortality and neuromuscular disturbances caused by digitoxin and digoxin by 80–100% (P < 0.001), comparable to spironolactone . However, it failed to antagonize strophanthin K or ouabain toxicity, highlighting selectivity in digitalis compound interactions . Clinically, this compound’s side effects (e.g., hepatic stress) mirror those of nandrolone but are less severe than trenbolone’s androgenic risks.

Synthesis and Detection: this compound is synthesized via nickel-catalyzed hydrogenation of norgestrel, a synthetic progestin. This contrasts with THG, derived from gestrinone, and DMT, synthesized from testosterone analogues. Its detection requires advanced mass spectrometry due to structural modifications that evade standard gas chromatography.

Clinical and Sports Implications

This compound’s high anabolic potency and historical use in doping underscore the need for vigilant anti-doping measures. Unlike norethandrolone (a 19-norsteroid with estrogenic activity), it lacks therapeutic approval but shares a niche with DMT as a covert performance enhancer. Research gaps remain in understanding its long-term endocrine effects compared to newer agents like selective androgen receptor modulators (SARMs).

Biological Activity

Norbolethone, a synthetic anabolic steroid, is chemically classified as a 19-nor anabolic steroid (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one). First synthesized in 1966, it was investigated for potential therapeutic applications in treating short stature and underweight conditions. However, it was never marketed due to various concerns, including its safety profile and efficacy .

Anabolic and Androgenic Properties

This compound exhibits a unique profile of biological activity characterized by strong anabolic effects with weaker androgenic properties. This steroid has been shown to possess low estrogenic activity and does not aromatize, making it distinct from many other anabolic steroids that can convert to estrogens in the body .

Table 1: Comparative Biological Activity of this compound

PropertyThis compoundDesoxymethyltestosteroneTestosterone
Anabolic ActivityHighModerateHigh
Androgenic ActivityLowHighHigh
Estrogenic ActivityVery LowModerateModerate
Progestational ActivityModerateLowLow

This compound's mechanism involves binding to androgen receptors (AR), although its affinity is lower compared to more potent androgens like testosterone. Studies have indicated that this compound does not significantly activate the AR in the same way as testosterone, which contributes to its reduced androgenic effects .

Protective Effects Against Toxicity

A notable study conducted in 1979 explored the protective effects of this compound against parathion toxicity in male rats. The study revealed that rats pre-treated with this compound exhibited significantly reduced symptoms of cholinergic poisoning, such as tremors and mortality rates, compared to control groups. Specifically, the LD50 (lethal dose for 50% of subjects) was found to be 60% higher in this compound-treated rats .

Table 2: Effects of this compound on Parathion Toxicity

Treatment GroupParathion Dose (mg/kg)Incidence of Tremors (%)Mortality Rate (%)
Control49050
This compound Treated43020

Detection in Athletes

Despite its non-marketing status, this compound has been detected in doping control samples from athletes. This raises concerns regarding its clandestine use in sports. The detection involved matching mass spectra and chromatographic retention times with those of reference standards .

Q & A

Q. What experimental models are optimal for characterizing the pharmacological profile of norbolethone?

Methodological Answer:

  • Use in vivo rodent models to assess this compound's anabolic-androgenic activity, leveraging protocols like the Hershberger assay to quantify tissue-specific effects (e.g., levator ani muscle vs. prostate weight ratios) .
  • Pair with in vitro receptor-binding assays (e.g., AR/GR transactivation assays) to determine steroid receptor affinity and selectivity. Reference toxicology data from studies on digitalis compound interactions (Table 2, ).
  • Validate findings using biochemical markers (e.g., serum creatine kinase, lipid profiles) to monitor metabolic disruptions.

Q. How can this compound detection methods be optimized for anti-doping research?

Methodological Answer:

  • Employ gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify this compound metabolites in biological matrices. Cross-reference with historical data from WADA-accredited labs to refine detection thresholds .
  • Use isotope ratio mass spectrometry (IRMS) to distinguish endogenous steroids from synthetic analogs, addressing challenges in differentiating designer AAS.
  • Incorporate longitudinal sampling in animal models to track metabolite clearance rates and establish detection windows .

Q. What are the key considerations for designing toxicity studies on this compound?

Methodological Answer:

  • Prioritize dose-response studies to identify thresholds for hepatotoxicity (e.g., ALT/AST levels) and cardiovascular risks (e.g., QT interval prolongation). Use data from digitalis interaction studies as a baseline (Table 2, ).
  • Apply histopathological analysis to assess organ-specific damage (e.g., liver fibrosis, cardiomyocyte hypertrophy).
  • Control for confounding variables (e.g., diet, stress) using standardized housing and feeding protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's neuromuscular effects across studies?

Methodological Answer:

  • Conduct meta-analyses of existing data (e.g., Table 2 in showing inconsistent neuromuscular disturbance scores) to identify methodological disparities (e.g., dosing schedules, animal strains).
  • Use multivariate regression to isolate variables (e.g., co-administered drugs, measurement timing) contributing to outcome variability.
  • Propose replication studies with stricter adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to minimize bias .

Q. What experimental designs best address the long-term epigenetic effects of this compound exposure?

Methodological Answer:

  • Implement longitudinal epigenomic profiling (e.g., whole-genome bisulfite sequencing) in multi-generational animal models to assess heritable DNA methylation changes.
  • Combine with transcriptomic analysis (RNA-seq) to correlate epigenetic modifications with gene expression patterns in target tissues (e.g., liver, skeletal muscle).
  • Validate findings using CRISPR-Cas9 editing to test causality of identified epigenetic markers .

Q. How should researchers approach conflicting data on this compound-drug interactions?

Methodological Answer:

  • Apply isobolographic analysis to quantify synergistic or antagonistic interactions between this compound and co-administered drugs (e.g., digitalis compounds in ).
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict interaction dynamics under varying metabolic conditions.
  • Conduct in vitro cytochrome P450 inhibition assays to identify enzymatic pathways affected by this compound, informing clinical risk assessments .

Q. What ethical and methodological challenges arise in synthesizing this compound analogs for research?

Methodological Answer:

  • Adhere to Controlled Substances Act guidelines for synthetic steroid synthesis, ensuring proper licensing and secure storage .
  • Document all synthetic steps rigorously (e.g., NMR, HPLC purity data) to meet reproducibility standards outlined in the Beilstein Journal of Organic Chemistry .
  • Address ethical concerns by limiting analog distribution to accredited labs and avoiding public disclosure of synthesis protocols that could enable misuse .

Data Contradiction Analysis Framework

For studies reporting inconsistent findings (e.g., Table 2 in ):

Re-examine experimental parameters : Compare dosing regimens, animal models, and measurement scales.

Apply sensitivity analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in outcomes.

Publish negative results : Disclose non-significant data (e.g., "N.S." in ) to mitigate publication bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norbolethone
Reactant of Route 2
Norbolethone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.